4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Catalog No.
S608649
CAS No.
189321-66-2
M.F
C10H17NO5
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic aci...

CAS Number

189321-66-2

Product Name

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

LGWMTRPJZFEWCX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O

Synonyms

N-Boc-morpholine-2-carboxylic acid, N-tert-butoxycarbonyl-2-morpholine-2-carboxylic acid

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O

Synthesis and Chemical Properties:

-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (4-Boc-2-morpholinecarboxylic acid) is a synthetic organic molecule containing a morpholine ring and a carboxylic acid group. It is often used as a protected derivative of 2-morpholinecarboxylic acid, where the tert-butoxycarbonyl (Boc) group acts as a protecting group for the carboxylic acid functionality. The Boc group can be selectively removed under specific conditions, allowing for the controlled liberation of the free carboxylic acid.

This compound can be synthesized through various methods, including the reaction of 2-morpholinecarbonyl chloride with tert-butyl alcohol in the presence of a base []. 4-Boc-2-morpholinecarboxylic acid exhibits good solubility in polar organic solvents like methanol, ethanol, and water [].

Applications in Organic Synthesis:

-Boc-2-morpholinecarboxylic acid finds applications in various organic synthesis endeavors due to its unique properties:

  • As a protected building block: The presence of the Boc group allows for the controlled introduction of the 2-morpholinecarboxylate moiety into complex molecules. The Boc group can be selectively removed later in the synthesis under specific conditions, revealing the free carboxylic acid functionality required for further reactions [].
  • Amide bond formation: The free carboxylic acid obtained after Boc deprotection can participate in amide bond formation reactions with various amines, leading to the synthesis of diverse amides containing the 2-morpholinecarboxylate group [].
  • Peptide synthesis: As 2-morpholinecarboxylate can mimic the behavior of natural amino acids, 4-Boc-2-morpholinecarboxylic acid can be employed in peptide synthesis, particularly for the incorporation of non-natural functionalities into peptides [].

Other Potential Applications:

While research on its specific applications in these areas is ongoing, 4-Boc-2-morpholinecarboxylic acid also holds potential for:

  • Development of medicinal compounds: The 2-morpholinecarboxylate group is present in various bioactive molecules, and 4-Boc-2-morpholinecarboxylic acid could serve as a valuable building block for the synthesis of novel drug candidates [].
  • Material science applications: The unique properties of the molecule, such as its ring structure and functional groups, might be explored for potential applications in material science, such as the design of new polymers or catalysts [].

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. It features a morpholine ring, which consists of six members including both nitrogen and oxygen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl protecting group attached to the nitrogen atom and a carboxylic acid functional group. Its chemical formula is C10H17NO5C_{10}H_{17}NO_5, and it has a molecular weight of approximately 231.25 g/mol .

This compound is particularly valued in organic synthesis and pharmaceutical research due to its unique structural properties, which facilitate various chemical transformations. The presence of the chiral center allows for stereospecific interactions with biological targets, making it an important intermediate in drug development and other applications .

The reactivity of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid can participate in various reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the amine functionality.

Common reagents used in these reactions include dicyclohexylcarbodiimide for coupling reactions and trifluoroacetic acid for deprotection .

Research indicates that 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid exhibits potential biological activity, particularly in the context of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to act as a precursor in the synthesis of bioactive molecules, which may have implications in drug discovery and development. Some studies suggest its utility in cancer treatment, although further research is needed to fully elucidate its biological effects .

The synthesis of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves several steps:

  • Starting Material: The process begins with (S)-morpholine-2-carboxylic acid.
  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane at low temperatures (0-5°C) to minimize side reactions.
  • Purification: The crude product is purified through recrystallization or column chromatography .

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid has several applications across various fields:

  • Organic Synthesis: Serves as an intermediate for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
  • Pharmaceutical Research: Used in developing chiral drugs and bioactive molecules.
  • Biological Studies: Facilitates studies on enzyme mechanisms and protein interactions due to its chiral characteristics.
  • Industrial

Interaction studies involving 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid focus on its role as a chiral building block in drug development. Its ability to interact stereospecifically with biological targets enhances the selectivity and efficacy of synthesized compounds. This characteristic is particularly beneficial in designing drugs that require precise interactions with biomolecules .

Several compounds share structural similarities with 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, including:

Compound NameChemical StructureUnique Features
(S)-Morpholine-2-carboxylic AcidC5_{5}H9_{9}NO2_{2}Lacks protecting group
(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic AcidC10_{10}H17_{17}NO5_{5}Enantiomer with similar properties
(S)-N-Boc-morpholine-2-carboxylic AcidC10_{10}H17_{17}NO5_{5}Different protecting group configuration

Uniqueness

The uniqueness of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid lies in its specific chiral configuration and the presence of the tert-butoxycarbonyl protecting group, which enhances its stability and reactivity compared to its analogs. This makes it particularly useful in asymmetric synthesis and pharmaceutical applications where chirality plays a crucial role .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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